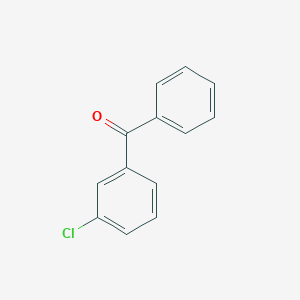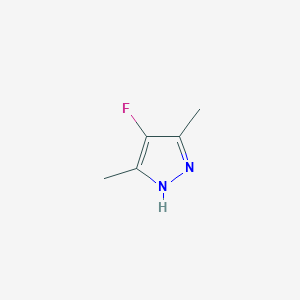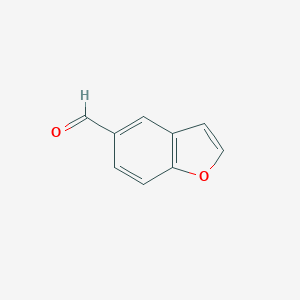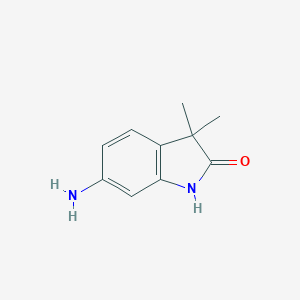
6-氨基-3,3-二甲基吲哚啉-2-酮
描述
6-Amino-3,3-dimethylindolin-2-one (CAS# 100510-65-4) is a versatile reactant used in the preparation of selective and potent aminoisoquinoline derivatives as inhibitors of the mutant B-Raf pathway . It is also used in the synthesis of pentacyclic aurora kinase inhibitors .
Molecular Structure Analysis
The molecular formula of 6-Amino-3,3-dimethylindolin-2-one is C10H12N2O . Its molecular weight is 176.22 . The compound’s structure includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 176.22 and a molecular formula of C10H12N2O . The boiling point is 366.6 ℃ at 760 mmHg, and the density is 1.161 g/cm^3 .科学研究应用
Chemistry
- Summary of the application : “6-Amino-3,3-dimethylindolin-2-one” is used in the synthesis of new complexes . A new ligand 3- ( (2-hydroxy-phenyl)imino)-2- (5-methoxy-3,3-dimethylindolin-2-ylidene) propanal (LOH) has been synthesized from 2-hydoxy aniline and 2- (5-methoxy-3,3-dimethylindolin-2-ylidene) malonaldehyde .
- Methods of application or experimental procedures : The new ligand is utilized to synthesize a set of complexes by its reaction with some of the transition elements salts . The synthesized complexes were identified using FT-IR, UV-Vis, atomic absorption, element analysis, magnetic susceptibility and conductivity measurements .
- Results or outcomes : The research resulted in the successful synthesis of a new series of complexes from the ligand .
Pharmacology
- Summary of the application : “6-Amino-3,3-dimethylindolin-2-one” is used in the synthesis of new 2,3-dihydroindole derivatives . These compounds are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .
- Methods of application or experimental procedures : Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was shown .
- Results or outcomes : The proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
Biochemistry
- Summary of the application : “6-Amino-3,3-dimethylindolin-2-one” is used in the synthesis of new analogs of the endogenous hormone melatonin . These compounds have potential neuroprotective properties .
- Methods of application or experimental procedures : The synthetic strategy involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was shown .
- Results or outcomes : The proposed synthetic strategy can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
Medicinal Chemistry
- Summary of the application : “6-Amino-3,3-dimethylindolin-2-one” is used in the synthesis of new indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety . These compounds are being researched for their potential bioactive properties .
- Methods of application or experimental procedures : The synthesis involves the incorporation of a 1-benzyl-1H-1,2,3-triazole moiety into the indolin-2-one derivatives .
- Results or outcomes : The research resulted in the successful synthesis of new indolin-2-one derivatives with potential bioactive properties .
For instance, it could be used in the development of new pharmaceuticals, as many bioactive compounds contain an indolin-2-one core . Additionally, it could be used in materials science for the synthesis of new organic materials with unique properties .
安全和危害
属性
IUPAC Name |
6-amino-3,3-dimethyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2)7-4-3-6(11)5-8(7)12-9(10)13/h3-5H,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWARVYFPBLDOAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)N)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544514 | |
| Record name | 6-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3,3-dimethylindolin-2-one | |
CAS RN |
100510-65-4 | |
| Record name | 6-Amino-1,3-dihydro-3,3-dimethyl-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100510-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

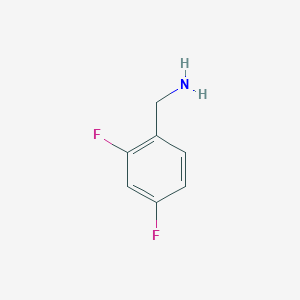
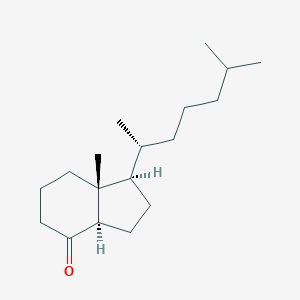
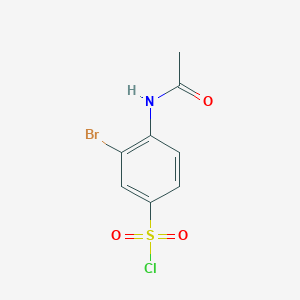
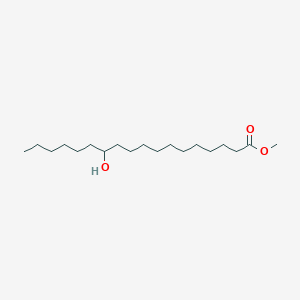
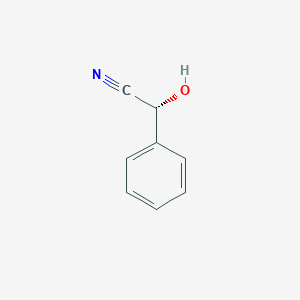
![Benzo[a]pyrene-9,10-dione](/img/structure/B110910.png)
![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)
